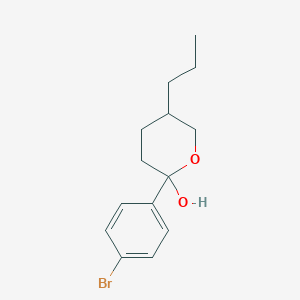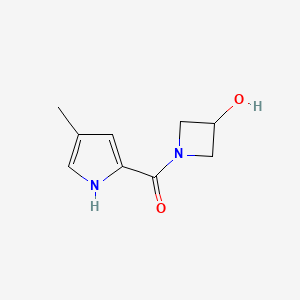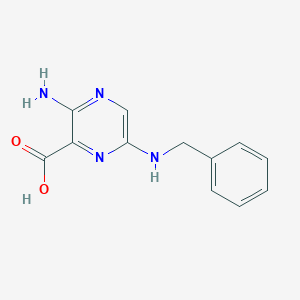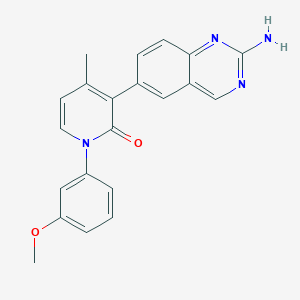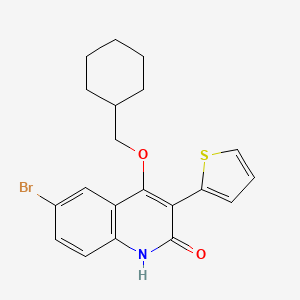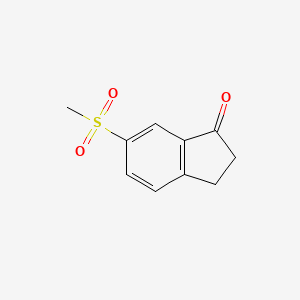
2-(2-(1-hydroxyethyl)phenoxy)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(1-hydroxyethyl)phenoxy)-N-methylacetamide is an organic compound with a complex structure that includes a phenoxy group, a hydroxyethyl group, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1-hydroxyethyl)phenoxy)-N-methylacetamide typically involves the reaction of 2-(1-hydroxyethyl)phenol with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(1-hydroxyethyl)phenoxy)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the phenoxy ring.
Aplicaciones Científicas De Investigación
2-(2-(1-hydroxyethyl)phenoxy)-N-methylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(2-(1-hydroxyethyl)phenoxy)-N-methylacetamide exerts its effects involves interactions with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the phenoxy and acetamide groups can participate in various chemical interactions. These interactions can influence the activity of enzymes and other proteins, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-hydroxyethyl)phenol: A precursor in the synthesis of 2-(2-(1-hydroxyethyl)phenoxy)-N-methylacetamide.
N-methylacetamide: Another precursor used in the synthesis.
Phenoxyacetic acid: A compound with a similar phenoxy group but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a hydroxyethyl group and an acetamide group allows for a wide range of chemical reactions and interactions, making it a versatile compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H15NO3 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
2-[2-(1-hydroxyethyl)phenoxy]-N-methylacetamide |
InChI |
InChI=1S/C11H15NO3/c1-8(13)9-5-3-4-6-10(9)15-7-11(14)12-2/h3-6,8,13H,7H2,1-2H3,(H,12,14) |
Clave InChI |
HLQWCLUXVBLQEA-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1OCC(=O)NC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propan-2-yl 4-[1-(4-iodophenyl)indol-4-yl]oxypiperidine-1-carboxylate](/img/structure/B13876140.png)
![2-[4-(Dibenzylamino)phenyl]acetic acid](/img/structure/B13876154.png)

![Benzyl 3,3-dimethyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxy-1,4-dihydroisoquinoline-2-carboxylate](/img/structure/B13876166.png)


